molecular formula C24H21N3O3S3 B2999444 N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 300819-33-4

N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2999444
CAS No.: 300819-33-4
M. Wt: 495.63
InChI Key: YNFDAXPAVKAYGJ-ZHZULCJRSA-N
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Description

This compound belongs to the class of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives, characterized by a Z-configured benzylidene moiety at the 5-position of the thiazolidinone ring. The structure comprises:

  • Thiazolidinone core: A five-membered heterocyclic ring with a 4-oxo group and a 2-sulfanylidene (thioxo) group, critical for hydrogen bonding and electronic interactions .
  • Benzylidene substituent: The (5Z)-4-methoxyphenylmethylidene group introduces steric bulk and electron-donating properties via the methoxy group, influencing solubility and bioactivity .

The compound is synthesized via condensation of a 4-methoxybenzaldehyde derivative with a thiazolidinone precursor, followed by amide coupling (methods analogous to those in and ) .

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S3/c1-30-18-9-7-17(8-10-18)14-20-22(29)27(24(31)33-20)12-11-21(28)26-23-25-15-19(32-23)13-16-5-3-2-4-6-16/h2-10,14-15H,11-13H2,1H3,(H,25,26,28)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFDAXPAVKAYGJ-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a thiazole moiety and a methoxyphenyl group, contributing to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H19N3O2SC_{23}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 401.5 g/mol . The structure consists of a thiazole ring fused with a thiazolidinone framework, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For instance, compounds with similar thiazole structures have shown significant activity against various cancer cell lines. In particular, the compound demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells . The structure–activity relationship (SAR) analysis indicated that modifications at the C5 position of the thiazolidinone core are crucial for enhancing anticancer efficacy.

Compound Cell Line IC50 (µM) Selectivity
N-(5-benzyl-1,3-thiazol-2-yl)-...A54910.5High
N-(5-methyl-4-phenylthiazol-2-yl)...NIH/3T38.0Moderate

Anticonvulsant Activity

In addition to its anticancer properties, thiazole derivatives have been evaluated for anticonvulsant activity. For example, compounds with similar structural motifs were tested using picrotoxin-induced convulsion models. The results indicated that modifications in the thiazole ring could enhance anticonvulsant effects, with some compounds achieving a protection index of over 9.0 .

Antioxidant Activity

Thiazolidinones have also been recognized for their antioxidant properties. The presence of electron-donating groups such as methoxy in the phenyl ring appears to enhance the radical scavenging activity of these compounds . This property could be beneficial in mitigating oxidative stress-related diseases.

The biological activities exhibited by N-(5-benzyl-1,3-thiazol-2-yl)-... are believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymes : Thiazole derivatives often act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : Interaction with various signaling pathways may lead to altered cellular responses in cancer and other diseases.

Case Studies

Several studies have investigated the biological activity of compounds related to N-(5-benzyl-1,3-thiazol-2-yl)-...:

  • Study on Anticancer Activity : Evren et al. (2019) synthesized novel thioacetamides and assessed their anticancer properties against A549 cells, demonstrating significant cytotoxicity and selectivity .
  • Anticonvulsant Evaluation : A study published in 2022 assessed various thiazole derivatives for anticonvulsant effects using animal models, revealing promising results for several analogues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituent on Benzylidene Thiazole/Thiadiazole Substituent Key Properties/Activities Reference
Target Compound 4-Methoxyphenyl 5-Benzyl-1,3-thiazol-2-yl Enhanced electron density; potential antidiabetic activity inferred from analogues
3-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-Chlorophenyl 1,3-Thiazol-2-yl Electron-withdrawing Cl improves metabolic stability; lower solubility
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-yl Phenyl Thiophene enhances π-conjugation; moderate antimicrobial activity
3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]propanamide 2-Chlorophenyl 5-(4-Methoxybenzyl)-1,3-thiazol-2-yl Ortho-substitution reduces steric accessibility; unconfirmed anticancer activity

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide?

  • Methodology : The compound can be synthesized via a multi-step protocol. First, prepare the 2-amino-5-benzylthiazole intermediate by reacting benzyl halides with thiourea derivatives under basic conditions. Next, introduce the propanamide moiety using chloroacetyl chloride and triethylamine in dioxane (20–25°C), followed by recrystallization from ethanol-DMF . For the thiazolidinone core, condense the aldehyde (e.g., 4-methoxybenzaldehyde) with 4-oxo-2-thioxothiazolidine derivatives under basic reflux conditions (e.g., ethanol with NaOH) to form the (Z)-benzylidene configuration . Monitor reaction progress via TLC and optimize solvent/base combinations using Design of Experiments (DoE) to maximize yield .

Q. How can the stereochemical configuration (Z/E) of the benzylidene group be confirmed experimentally?

  • Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity between the 4-methoxyphenyl proton and the thiazolidinone ring protons, which confirms the (Z)-configuration . X-ray crystallography provides definitive proof, as seen in analogous structures where the benzylidene group adopts a planar, conjugated geometry . Additionally, compare experimental UV-Vis spectra (λmax ~300–350 nm for Z-isomers) with DFT-calculated electronic transitions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzyl, thiazole, and thiazolidinone moieties .
  • IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) groups .
  • HRMS : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

  • Optimize the (Z)-isomer geometry and calculate Gibbs free energy differences between Z/E configurations .
  • Simulate NMR chemical shifts (e.g., using GIAO method) and compare with experimental data to validate structural assignments .
  • Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks .

Q. What experimental approaches can elucidate the mechanism of thiazolidinone ring formation during synthesis?

  • Methodology :

  • Kinetic Studies : Monitor intermediate formation via in situ FT-IR or HPLC to identify rate-determining steps .
  • Isotopic Labeling : Use 18O-labeled carbonyl precursors to trace oxygen incorporation into the 4-oxo group .
  • DFT Transition State Analysis : Model the aldol-like condensation pathway to identify key intermediates and activation barriers .

Q. How can structure-activity relationships (SAR) be explored for anticancer activity?

  • Methodology :

  • Derivatization : Synthesize analogs with varied substituents on the benzyl (e.g., electron-withdrawing groups) or thiazole rings (e.g., alkyl/aryl modifications) .
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values to correlate substituent effects with potency .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., tubulin or kinases) using AutoDock Vina to prioritize analogs for synthesis .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Methodology :

  • Standardized Protocols : Use consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and purity criteria (>95% by HPLC) .
  • Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may contribute to off-target effects .
  • Orthogonal Assays : Validate hits using complementary methods (e.g., apoptosis assays via flow cytometry alongside MTT results) .

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